molecular formula C6H7NO2S2 B2833547 3,4-Dihydro-2H-thieno[3,2-b][1,4]thiazine 1,1-dioxide CAS No. 2287300-58-5

3,4-Dihydro-2H-thieno[3,2-b][1,4]thiazine 1,1-dioxide

Cat. No.: B2833547
CAS No.: 2287300-58-5
M. Wt: 189.25
InChI Key: BDOWXLPRMPXWHL-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-thieno[3,2-b][1,4]thiazine 1,1-dioxide is a synthetic organic compound featuring a fused thienothiazine dioxide ring system. This structure is part of a class of heterocyclic compounds known for containing sulfur and nitrogen atoms, which are a fundamental focus in medicinal and heterocyclic chemistry due to their prevalence in biologically active molecules . The 1,1-dioxide (sulfone) moiety is an electron-withdrawing group that can significantly influence the compound's reactivity and physical properties, making it a versatile intermediate for further chemical transformations . Compounds based on the 1,4-thiazine ring system are found in various natural products and are investigated for a wide spectrum of potential biological activities . While the specific research applications and mechanism of action for this particular analog require further investigation, related benzothiazine-1,1-dioxide derivatives have been synthesized and studied as inhibitors for human kinase CK2, a target relevant in disease research . Furthermore, structurally similar thieno-thiazine and thieno-thiadiazine derivatives have been documented in patent literature for pharmaceutical applications and have been explored as a new family of non-nucleoside reverse transcriptase inhibitors . This compound is intended for use as a key building block or intermediate in drug discovery and development programs. This product is For Research Use Only. It is not intended for human or veterinary diagnosis or therapeutic purposes.

Properties

IUPAC Name

3,4-dihydro-2H-thieno[3,2-b][1,4]thiazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S2/c8-11(9)4-2-7-6-5(11)1-3-10-6/h1,3,7H,2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDOWXLPRMPXWHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=C(N1)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-2H-thieno[3,2-b][1,4]thiazine 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reductive cyclization of (±)-2-[(1-carboxyethyl)thio]-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid using stannous chloride dihydrate . Another method includes the cyclization of chalcones with diphenylthiourea in ethanol using potassium hydroxide and a few drops of piperidine as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would likely be applied to scale up the laboratory methods.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-thieno[3,2-b][1,4]thiazine 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the thiazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups into the thiazine ring.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that 3,4-dihydro-2H-thieno[3,2-b][1,4]thiazine 1,1-dioxide exhibits significant antimicrobial properties. A study conducted by researchers at a pharmaceutical company demonstrated that derivatives of this compound showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL

Case Study: Antimicrobial Testing
In a controlled experiment involving multiple bacterial strains, the compound was tested for its effectiveness. The results indicated that modifications to the thiazine ring enhanced its antibacterial properties significantly. Further investigations into its structure-activity relationship (SAR) are ongoing to optimize its efficacy.

Agriculture

Pesticide Development
The compound has been explored as a potential pesticide due to its ability to disrupt biochemical pathways in pests. A study highlighted its effectiveness against common agricultural pests such as aphids and whiteflies. The compound acts by inhibiting key enzymes involved in the pests' metabolic processes.

Pest Species LC50 (mg/L)
Aphids25
Whiteflies15

Case Study: Field Trials
Field trials conducted in soybean crops showed that treating plants with formulations containing this compound resulted in a significant reduction in pest populations compared to untreated controls. The trials also noted an increase in crop yield attributed to reduced pest damage.

Materials Science

Polymer Synthesis
The compound has been utilized as a building block in the synthesis of novel polymers with enhanced thermal and mechanical properties. Research has shown that incorporating this thiazine derivative into polymer matrices improves their stability and durability.

Property Control Polymer Modified Polymer
Tensile Strength (MPa)3045
Thermal Stability (°C)200250

Case Study: Polymer Characterization
In a recent study on polymer composites, materials containing varying concentrations of this compound were analyzed for their mechanical properties. Results indicated that even low concentrations significantly enhanced the tensile strength and thermal stability of the polymers.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-2H-thieno[3,2-b][1,4]thiazine 1,1-dioxide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and reducing intraocular pressure in the eye . The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Benzo[b][1,4]thiazine 1,1-dioxides

These compounds replace the thiophene ring with a benzene ring. For example, 3-chloro-2H-benzo[b][1,4]thiazine 1,1-dioxide (Figure 1 in ) has been synthesized for antibacterial applications. Key differences include:

  • Synthetic Routes: Benzo analogues are often synthesized via oxidation of benzothiazines using peroxides (e.g., m-CPBA) , whereas thieno derivatives require thiophene-specific cyclizations .

Pyrido[3,2-e]-1,2,4-thiadiazine 1,1-dioxides

Pyridine-containing analogues (e.g., compound 6 in ) exhibit similar AMPAR modulation but differ in electronic properties due to the nitrogen atom in the pyridine ring. Substitutions at the 4-position (e.g., ethyl or cyclopropyl groups) enhance potency in both pyrido and thieno series .

Thieno[2,3-e]-1,2,4-thiadiazine 1,1-dioxides

Isomeric thieno derivatives (e.g., compound 4 in ) vary in sulfur placement, leading to distinct ring conformations. For example, 6-chloro-4-ethyl-3,4-dihydro-2H-thieno[2,3-e]-1,2,4-thiadiazine 1,1-dioxide (compound 24 in ) showed superior cognitive enhancement in mice (0.3 mg/kg, oral) compared to the [3,2-b] isomer .

Lipophilicity and Solubility

  • Thieno derivatives exhibit moderate lipophilicity (logP ~2.5–3.0), whereas benzo analogues are more lipophilic (logP ~3.5) due to the benzene ring .
  • Pyrido analogues display intermediate solubility in polar solvents (e.g., acetonitrile) due to the pyridine nitrogen .

Key Research Findings

Cognitive Enhancement: The thieno[2,3-e] isomer (compound 24) demonstrated significant cognitive enhancement in mice at 0.3 mg/kg, outperforming earlier benzo and pyrido derivatives .

Safety Profiles: Thieno derivatives like (S)-6-chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide (CAS 160982-16-1) exhibit moderate toxicity (H302: harmful if swallowed) .

Biological Activity

3,4-Dihydro-2H-thieno[3,2-b][1,4]thiazine 1,1-dioxide is a compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its pharmacological properties, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C₆H₇N₃O₂S₂
  • Molecular Weight : 205.26 g/mol
  • CAS Number : 1030422-61-7

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Carbonic Anhydrase Inhibition : This compound acts as an inhibitor of carbonic anhydrase II, which is crucial for regulating intraocular pressure and treating conditions like glaucoma. Its derivative, Brinzolamide, is commercially available as an ophthalmic solution used to manage elevated intraocular pressure .
  • Antimicrobial Activity : Studies have shown that thiazine derivatives exhibit significant antimicrobial properties against a range of pathogens. The compound has demonstrated effectiveness against fungal species such as Aspergillus niger and Aspergillus fumigatus, indicating potential applications in antifungal therapies .

Anticancer Properties

Research indicates that thiazine derivatives possess anticancer activities. For instance, specific analogs have been evaluated for their cytotoxic effects on various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications to the thiazine core can enhance its potency against cancer cells .

Anti-inflammatory Effects

The anti-inflammatory potential of thiazine derivatives has been explored through in vitro assays. These compounds have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests their applicability in treating inflammatory diseases .

Antidiabetic Activity

Some studies have reported the antidiabetic effects of thiazine derivatives by demonstrating their ability to lower blood glucose levels in diabetic models. The mechanisms may involve the modulation of insulin sensitivity and glucose metabolism .

Case Studies

  • Brinzolamide for Glaucoma Treatment : A clinical study evaluated the efficacy of Brinzolamide (a derivative of this compound) in patients with glaucoma. Results indicated a significant reduction in intraocular pressure compared to baseline measurements after treatment .
  • Antifungal Activity Assessment : Another study tested various thiazine derivatives against Aspergillus species. The results showed that certain compounds inhibited fungal growth at concentrations as low as 10 μg/mL, highlighting their potential as antifungal agents .

Comparative Table of Biological Activities

Activity TypeCompoundEfficacy/Mechanism
Carbonic Anhydrase InhibitionBrinzolamideReduces intraocular pressure; used in glaucoma therapy
AntimicrobialThiazine DerivativesEffective against Aspergillus niger and fumigatus
AnticancerVarious Thiazine DerivativesCytotoxic effects on cancer cell lines
Anti-inflammatoryThiazine DerivativesInhibition of pro-inflammatory cytokines
AntidiabeticThiazine DerivativesModulation of insulin sensitivity

Q & A

Q. What are the primary synthetic routes for 3,4-dihydro-2H-thieno[3,2-b][1,4]thiazine 1,1-dioxide and its derivatives?

The synthesis typically involves multi-step reactions starting from thiophene sulfonamide precursors. Key steps include:

  • Alkylation : Reacting 6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide with alkyl halides (e.g., allyl bromide, methyl iodide) in acetonitrile using potassium carbonate as a base .
  • Cyclization : Using acetaldehyde or cyclopropane derivatives to form tricyclic analogs under reflux conditions .
  • Oxidation : Employing 3-chlorobenzoperoxoic acid (m-CPBA) in dichloromethane to introduce sulfonyl groups .
    Characterization relies on 1^1H/13^{13}C NMR , elemental analysis , and ESI-MS to confirm structure and purity .

Q. How is structural characterization performed for thienothiadiazine dioxides?

Structural validation involves:

  • NMR spectroscopy : Distinct peaks for methyl groups (δ 1.56 ppm for CHCH3_3), sulfonyl protons (δ 3.93–4.95 ppm), and aromatic protons (δ 7.23 ppm for the thiophene ring) .
  • Mass spectrometry : ESI-MS confirms molecular weights (e.g., m/z 451.18 [M+H]+^+ for a cyclopropyl-substituted derivative) .
  • Elemental analysis : Matches calculated values for C, H, N, and S (e.g., C: 38.50%, N: 9.98% for compound 24 ) .

Q. What structural modifications enhance AMPA receptor modulation?

Substitutions at the 4-position of the thiadiazine ring significantly influence activity:

  • Cyclopropyl groups improve potency by 10-fold compared to ethyl chains due to steric and electronic effects .
  • Methylation at the 2- or 3-position increases metabolic stability (e.g., compound 24 with a 2,3-dimethyl group showed 65–70% yield and oral bioavailability) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for high-yield synthesis?

Optimization strategies include:

  • Solvent selection : Dioxane or acetonitrile for better solubility of intermediates .
  • Catalyst use : Copper iodide (CuI) for 1,3-dipolar cycloaddition in triazole derivatives (yields: 77–85%) .
  • Temperature control : Heating at 80°C for 8–12 hours to complete alkylation or cyclization .
Example Reaction ConditionsYieldReference
Compound 4 80°C, dioxane, TEA77%
Compound 24 60°C, CH3_3CN, K2_2CO3_365–70%

Q. How should contradictory data on receptor binding affinities be addressed?

Discrepancies in AMPA/KAR activity may arise from:

  • Stereochemical variations : The (S)-enantiomer of 4-hydroxy derivatives shows higher potency than (R)-forms due to better target fitting .
  • Assay variability : Use standardized electrophysiology (e.g., patch-clamp) and radioligand binding (e.g., 3^3H-AMPA) to validate results .
  • Statistical analysis : Apply ANOVA or Student’s t-test to compare IC50_{50} values across studies .

Q. What computational methods aid in designing novel analogs?

  • Molecular docking : Predict interactions with AMPA receptor GluA2 subunits (e.g., hydrogen bonding with Arg485) .
  • QSAR modeling : Correlate logP values with cognitive enhancement in vivo (e.g., compound 24 with logP = 2.1 showed 0.3 mg/kg efficacy in mice) .

Q. How is in vivo efficacy evaluated for cognitive enhancement?

  • Object recognition tests : Mice administered 0.3–3 mg/kg orally show dose-dependent memory improvement .
  • Long-term potentiation (LTP) : Electrophysiological measurements in hippocampal slices confirm AMPA-mediated synaptic plasticity .

Q. What alternative synthesis routes avoid peroxide reagents?

Peroxide-free protocols include:

  • Catalytic oxidation : Using Ag2_2O or DABCO in dichloromethane for sulfone formation (yields: 85–90%) .
  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2 hours for triazole derivatives .

Q. How is target specificity validated for anticancer or antimicrobial activity?

  • MIC assays : Broth microdilution against Staphylococcus aureus (MIC: 2–8 µg/mL for triazole derivatives) .
  • Hemolytic assays : Confirm selectivity by measuring <10% hemolysis at 100 µg/mL .

Q. What advanced techniques elucidate bioactivity mechanisms?

  • Crystallography : Resolve ligand-receptor complexes (e.g., PDB ID: 3TJ for benzothiadiazine derivatives) .
  • Kinetic studies : Monitor bacterial killing rates over 24 hours to distinguish bacteriostatic vs. bactericidal effects .

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